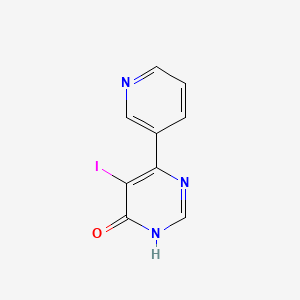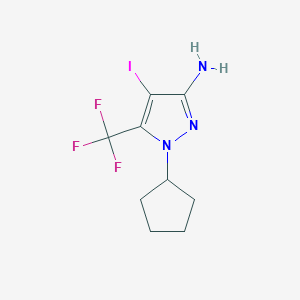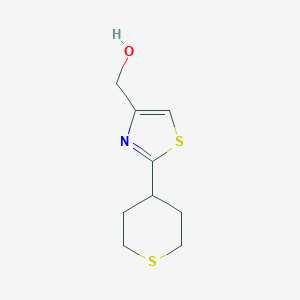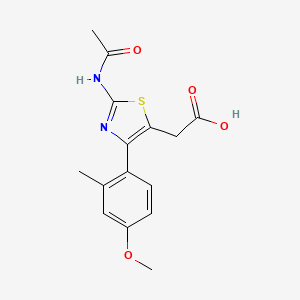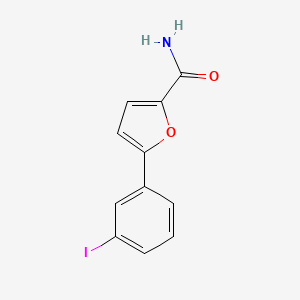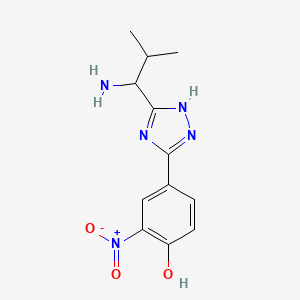
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is a complex organic compound that features a triazole ring, a nitrophenol group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the nitrophenol group and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group can produce amino derivatives.
Aplicaciones Científicas De Investigación
4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The amino group can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Amino-2-methylpropyl)phenol
- 1-Amino-2-methyl-2-propanol
- (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
Comparison
Compared to these similar compounds, 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is unique due to the presence of the triazole ring and the nitrophenol group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15N5O3 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
4-[5-(1-amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-nitrophenol |
InChI |
InChI=1S/C12H15N5O3/c1-6(2)10(13)12-14-11(15-16-12)7-3-4-9(18)8(5-7)17(19)20/h3-6,10,18H,13H2,1-2H3,(H,14,15,16) |
Clave InChI |
KZLNAZACYHUILI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC(=NN1)C2=CC(=C(C=C2)O)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


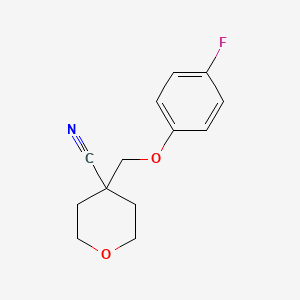
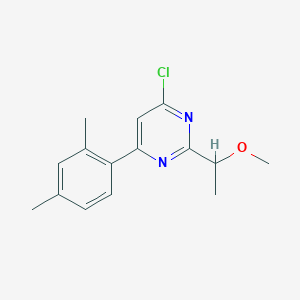

![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)


![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
